2-(2-Hydroxyethoxy)benzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPKEUVFESZUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388622 | |
| Record name | 2-(2-hydroxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55211-84-2 | |
| Record name | 2-(2-hydroxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Substituted Benzoic Acids in Contemporary Chemical Research
The electronic nature of the substituent plays a critical role in determining the acidity of the benzoic acid derivative. Electron-withdrawing groups, such as nitro or halogen groups, increase the acidity by stabilizing the resulting carboxylate anion through inductive or resonance effects. libretexts.org Conversely, electron-donating groups, like alkyl or alkoxy groups, tend to decrease acidity. The position of the substituent on the benzene (B151609) ring (ortho, meta, or para) also has a profound impact on these properties, a phenomenon extensively studied and rationalized through Hammett plots and other quantitative structure-activity relationships. cdnsciencepub.com
In the realm of medicinal chemistry, substituted benzoic acids are common fragments in the design of new therapeutic agents. The carboxylic acid group can act as a key binding feature to biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions. Furthermore, the diverse array of possible substituents allows for the optimization of a drug candidate's pharmacokinetic and pharmacodynamic profile.
Structural Significance of the Hydroxyethoxy Moiety in Aromatic Systems
The incorporation of a hydroxyethoxy [-OCH2CH2OH] group onto an aromatic ring introduces a unique combination of structural and functional characteristics. This moiety consists of a flexible two-carbon chain linked to the aromatic system via an ether bond and terminating in a primary alcohol. This combination of an ether and an alcohol functional group within a single substituent confers several important properties to the parent aromatic molecule.
The ether linkage contributes to the molecule's polarity and can act as a hydrogen bond acceptor. The flexibility of the ethyl chain allows the terminal hydroxyl group to adopt various spatial orientations, which can be crucial for intermolecular interactions and molecular recognition processes. This conformational freedom can influence the crystal packing of the molecule in the solid state and its binding affinity to biological macromolecules.
The terminal hydroxyl group is a key functional feature, capable of acting as both a hydrogen bond donor and acceptor. This enables the formation of intricate hydrogen-bonding networks, which can significantly impact the physical properties of the compound, such as its melting point, boiling point, and solubility. researchgate.net In the context of drug design, the hydroxyl group can be a critical pharmacophoric element, forming specific interactions with receptor sites.
Research Landscape of 2 2 Hydroxyethoxy Benzoic Acid: a Survey of Foundational Studies
The scientific literature on 2-(2-Hydroxyethoxy)benzoic acid specifically is not as extensive as that for some other substituted benzoic acids. However, foundational information can be gathered from chemical databases and general studies on related compounds. The compound is identified by the CAS number 55211-84-2. nih.gov
Initial characterization of this compound would have involved its synthesis and the determination of its basic physicochemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry would have been employed to confirm its structure.
While specific, in-depth research articles focusing solely on this compound are not abundant in the provided search results, its properties can be inferred and contextualized based on the broader understanding of ortho-substituted benzoic acids and molecules containing the hydroxyethoxy group. cdnsciencepub.com For instance, the ortho-positioning of the hydroxyethoxy group is expected to lead to intramolecular hydrogen bonding between the ether oxygen or the terminal hydroxyl group and the carboxylic acid's hydrogen atom, a phenomenon known to influence the acidity and conformation of such molecules. cdnsciencepub.com
Further research into this specific compound could explore its potential applications in areas where the combination of a carboxylic acid and a hydroxyethoxy group is advantageous, such as in the synthesis of polyesters, as a ligand for metal complexes, or as a building block in the development of new pharmaceutical agents.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | nih.gov |
| Molecular Weight | 182.17 g/mol | nih.gov |
| CAS Number | 55211-84-2 | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)OCCO | nih.gov |
Synthetic Methodologies for this compound and its Structural Analogs
The synthesis of this compound and its related derivatives is a significant area of research in organic chemistry, primarily due to their application as intermediates in the development of pharmaceuticals and other specialty chemicals. These compounds feature an ether linkage that is central to their molecular architecture, and a variety of synthetic strategies have been developed to construct this feature efficiently and with high yields.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure
No published data is available for the DFT-optimized geometry or energy profiles of 2-(2-Hydroxyethoxy)benzoic acid.
Specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported in the literature.
A detailed NBO analysis, including charge distributions and orbital interactions for this compound, is not available in published research.
Topological Analysis of Electron Density
There are no QTAIM studies available that analyze the bond critical points and electron density topology of this compound.
NCI and RDG analyses, which would visualize and characterize the non-covalent interactions in this compound, have not been reported.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution around a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different electrostatic potential values, providing a guide to the molecule's reactive sites.
In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red and yellow, indicate areas with a high electron density. researchgate.net These sites are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in blue, signify electron-deficient areas and are susceptible to nucleophilic attack. researchgate.netresearchgate.net Green areas represent regions of neutral or near-zero potential. nih.gov
For a molecule like this compound, the MEP map would highlight specific regions of interest. The oxygen atoms of the carboxylic acid group and the ether linkage are expected to be centers of high electron density (negative potential), making them likely sites for interaction with electrophiles. The hydrogen atom of the carboxylic hydroxyl group and the hydrogens of the ethoxy chain would exhibit positive potential, indicating their susceptibility to nucleophilic interaction. The aromatic ring itself would show a distribution of potential, influencing its interaction with other molecules.
The generation of an MEP map is typically performed using density functional theory (DFT) calculations, often with a basis set such as B3LYP/6-311++G(d,p), which provides a good balance of accuracy and computational cost for geometry optimization and electronic property calculations. researchgate.netmdpi.com
Table 1: Interpreting Molecular Electrostatic Potential (MEP) Maps
| Color Region | Potential | Significance |
| Red/Yellow | Negative | High electron density, susceptible to electrophilic attack. researchgate.net |
| Blue | Positive | Low electron density, susceptible to nucleophilic attack. researchgate.netresearchgate.net |
| Green | Neutral | Near-zero potential, less reactive site. nih.gov |
Vibrational Spectroscopy Simulation and Correlation with Experimental Data
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations, primarily using DFT, are instrumental in assigning the observed experimental bands to specific molecular vibrations.
Theoretical vibrational frequencies are calculated for the optimized molecular geometry. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data. The Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode. mdpi.comresearchgate.net
For this compound, key vibrational modes of interest include:
O-H Stretching: The stretching vibration of the carboxylic acid O-H group is typically observed as a broad band in the FT-IR spectrum, often in the range of 3600-3400 cm⁻¹. mdpi.com Its position and shape can be influenced by hydrogen bonding.
C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid group is a strong, characteristic band, usually found around 1700 cm⁻¹. mdpi.com
C-O Stretching: The stretching vibrations of the ether and carboxylic C-O bonds would also be present.
Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) ring.
By comparing the simulated spectrum with experimental results, a detailed understanding of the molecule's structural characteristics can be achieved. For instance, a study on a related benzimidazole (B57391) benzoic acid derivative used the B3LYP/6-311++G(d,p) basis set to perform such a correlational analysis. mdpi.comresearchgate.net
Table 2: Typical Vibrational Frequencies for this compound (Theoretical)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | ~3600-3400 mdpi.com |
| Carbonyl | C=O Stretch | ~1700 mdpi.com |
| Aromatic Ring | C=C Stretch | ~1600-1450 |
| Ether | C-O-C Stretch | ~1250-1050 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excitation energies and oscillator strengths of molecules, which can be used to simulate their UV-Visible absorption spectra. ohio-state.edu This method is particularly useful for understanding the electronic transitions that occur when a molecule absorbs light.
The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. nih.govresearchgate.net For benzoic acid derivatives, range-separated functionals like CAM-B3LYP and ωB97XD, as well as hybrid functionals like B3LYP, have been shown to provide results that are in good agreement with experimental data. nih.govresearchgate.net The calculations can be performed for the molecule in the gas phase or in solution, using models like the Polarizable Continuum Model (PCM) to account for solvent effects. mdpi.com
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π* transitions, which are characteristic of aromatic carboxylic acids. The results can then be compared with experimentally measured UV-Vis spectra to validate the theoretical model and gain a deeper understanding of the molecule's photophysical properties.
Table 3: Common Functionals Used in TD-DFT Calculations for Benzoic Acid Derivatives
| Functional | Type | Key Features |
| B3LYP | Hybrid GGA | Widely used, good balance of accuracy and cost for many systems. sci-hub.se |
| CAM-B3LYP | Range-separated Hybrid | Improved accuracy for charge-transfer excitations. nih.govresearchgate.net |
| ωB97XD | Range-separated Hybrid with Dispersion | Includes long-range corrections and dispersion effects. nih.gov |
| M06-2X | Meta-Hybrid GGA | Good performance for main-group thermochemistry and kinetics. nih.gov |
Computational Studies of Molecular Interactions and Complexation
Computational methods are essential for studying the non-covalent interactions that govern the behavior of this compound in various environments, including its complexation with other molecules. Techniques such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are employed to investigate these interactions.
NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule, which can reveal the strength and nature of intramolecular hydrogen bonds. For example, the interaction between the lone pair of the ether oxygen and the antibonding orbital of the carboxylic O-H bond could be quantified.
In studies of related compounds, computational analysis has been used to understand how molecules form dimers or larger aggregates through hydrogen bonding. mdpi.com For this compound, the carboxylic acid group is a primary site for forming strong hydrogen-bonded dimers with neighboring molecules. The hydroxyethoxy side chain also provides additional sites for hydrogen bonding, potentially leading to more complex intermolecular networks.
These computational studies can predict the stability of different conformations and complexes, providing insights into the molecule's crystal packing and its interactions in a biological context.
Reactivity and Reaction Mechanisms of 2 2 Hydroxyethoxy Benzoic Acid Functional Groups
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site for reactions such as esterification and amide formation, enabling the linkage of various molecular fragments to the benzoic acid core.
The carboxylic acid functional group of 2-(2-Hydroxyethoxy)benzoic acid can readily undergo esterification when reacted with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reversible reaction produces an ester and water. chemguide.co.uk To drive the reaction toward the product side, the water is typically removed as it is formed.
The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent deprotonation and elimination of a water molecule yield the final ester product. A wide variety of ester derivatives can be synthesized depending on the alcohol used in the reaction. For example, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) yields methyl 2-(2-hydroxyethoxy)benzoate and ethyl 2-(2-hydroxyethoxy)benzoate, respectively.
Table 1: Examples of Esterification Reactions
| Reactant | Catalyst | Product |
|---|---|---|
| Ethanol | H₂SO₄ | Ethyl 2-(2-hydroxyethoxy)benzoate |
| Methanol | H₂SO₄ | Methyl 2-(2-hydroxyethoxy)benzoate |
This reactivity is fundamental in synthesizing various derivatives, and similar esterification processes are widely used for different benzoic acid compounds. youtube.comgoogle.com
The carboxylic acid moiety can also be converted into an amide. Amides are generally formed through the reaction of a carboxylic acid derivative with ammonia, a primary amine, or a secondary amine. libretexts.org A common laboratory method involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride then readily reacts with an amine to form the corresponding N-substituted amide.
Alternatively, direct amidation can be achieved by heating the carboxylic acid with an amine, often requiring high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org More modern and milder methods utilize coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the reaction under more controlled conditions. google.com These methods are crucial in the synthesis of complex molecules, including bioactive compounds and pharmaceuticals where 2-hydroxybenzamide structures are relevant. google.comresearchgate.net
Reactivity of the Primary Hydroxyl Group
The terminal primary hydroxyl (-OH) group on the ethoxy side chain provides a second major site for chemical modification, allowing for chain extension, oxidation, or the introduction of new functionalities.
The primary hydroxyl group can undergo further etherification to extend the ether chain or to attach different alkyl or aryl groups. A classic method for this transformation is the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a potent nucleophile (an alkoxide). This alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a new ether linkage.
Alkoxylation reactions, particularly ethoxylation or propoxylation, can also be carried out by reacting the hydroxyl group with epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide under catalytic conditions. This type of reaction, often referred to as hydroxyethylation, is used to build polyether chains and is a known transformation for hydroxyl-containing aromatic compounds. researchgate.net
The primary hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation to an Aldehyde: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions allows for the selective conversion of the primary alcohol to an aldehyde, yielding 2-(2-oxoethoxy)benzoic acid.
Oxidation to a Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent, will oxidize the primary alcohol all the way to a carboxylic acid. This reaction results in the formation of 2-(carboxymethoxy)benzoic acid, a dicarboxylic acid derivative. Advanced oxidation processes have also been studied for the degradation of related hydroxybenzoic acids, which proceeds via the generation of hydroxyl radicals. researchgate.net
The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it a valuable monomer for the synthesis of polymers. ontosight.ai Specifically, it can be used to create polyesters through step-growth polymerization.
In a self-condensation reaction, the hydroxyl group of one monomer molecule can react with the carboxylic acid group of another, forming an ester linkage and eliminating water. Repetition of this process leads to the formation of a polyester (B1180765) chain.
Furthermore, it can act as a co-monomer in polymerization reactions with other monomers.
With Diols: Reacting with diols (e.g., ethylene glycol) would lead to polyesters where the this compound unit is incorporated into the polymer backbone.
With Diacids: Co-polymerization with dicarboxylic acids (e.g., terephthalic acid) would also produce polyesters. The structural analogue 4-((2-hydroxyethoxy)carbonyl)benzoic acid is known to be a monomer related to the production of polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov
This ability to be incorporated into polymer chains makes it a target for creating materials with tailored properties, potentially for use in coatings, adhesives, or biomedical applications. ontosight.aikowachemical.com
Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing new functional groups onto a benzene (B151609) ring. The outcome of such reactions on a disubstituted ring is determined by the directing effects of the existing substituents. doubtnut.com
The carboxyl group is an electron-withdrawing group and, consequently, a deactivating, meta-director. sarthaks.comquora.com This means it slows down the rate of electrophilic substitution compared to unsubstituted benzene and directs incoming electrophiles to the positions meta to itself (C4 and C6). Conversely, the 2-hydroxyethoxy group, an ether, is an electron-donating group due to the lone pairs on the oxygen atom. It is therefore an activating, ortho-, para-director, favoring substitution at the positions ortho and para to itself (C3 and C5). libretexts.orgyoutube.com
In instances of competing directing effects, the more powerful activating group typically dictates the position of substitution. libretexts.org The alkoxy group is a strong activator, while the carboxylic acid group is a deactivator. Therefore, the 2-hydroxyethoxy group is expected to be the dominant directing group.
Based on these principles, the predicted sites of electrophilic attack on this compound are the C3 and C5 positions, which are ortho and para to the activating 2-hydroxyethoxy group, respectively.
However, steric hindrance can also play a significant role. The C3 position is sterically more accessible than the C5 position, which is flanked by both the 2-hydroxyethoxy and carboxyl groups. Therefore, substitution at the C5 position is likely to be favored over the C3 position. It is also important to note that strongly deactivating groups like the carboxyl group can render the ring unreactive towards certain electrophilic substitutions, such as Friedel-Crafts reactions. doubtnut.comdoubtnut.comcurlyarrows.com
While no specific studies on the electrophilic substitution of this compound are available, data from related compounds, such as the nitration of o-chlorobenzoic acid, demonstrate the principle of competing directing effects and the influence of the activating group in determining the final product distribution. patsnap.com In the nitration of benzoic acid itself, the substitution occurs at the meta position, yielding m-nitrobenzoic acid. truman.eduquora.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Relation to -COOH (meta-director) | Relation to -OCH₂CH₂OH (ortho, para-director) | Predicted Outcome |
| C3 | ortho | ortho | Minor product (steric hindrance) |
| C4 | meta | meta | Not favored |
| C5 | para | para | Major product |
| C6 | meta | ortho | Not favored (strong deactivation by -COOH) |
Directed C-H Activation and Functionalization Strategies
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of aromatic rings. In the context of benzoic acid derivatives, the carboxyl group can act as an effective directing group, facilitating functionalization at the ortho C-H bonds. rsc.orgnih.gov This approach typically involves the formation of a palladacycle or a similar metallacyclic intermediate. rsc.org
For this compound, the C6 position is ortho to the carboxyl group and could be a target for this type of directed C-H activation. However, the presence of the bulky 2-hydroxyethoxy group at the C2 position might sterically hinder the formation of the necessary metallacycle, potentially reducing the efficiency of this transformation.
Conversely, strategies for meta-C-H functionalization of benzoic acids have also been developed, often employing a removable directing group that positions the catalyst for reaction at the meta position. nih.gov Such a strategy could potentially be applied to functionalize the C4 or C6 positions of this compound.
Recent research on the C-H activation of alkoxy-substituted benzoic acids has shown that the regioselectivity is influenced by both steric and electronic factors, including weak non-covalent interactions between the substrate and the catalyst system. mdpi.comresearchgate.net In rhodium-catalyzed annulations of 3-methoxybenzoic acid, for instance, a mixture of regioisomers is often obtained, and the product ratio can be tuned by modifying the catalyst and reaction partners. mdpi.com These findings suggest that the C-H activation of this compound could lead to a mixture of products, and achieving high regioselectivity would likely require careful optimization of reaction conditions.
Table 2: Potential Directed C-H Activation Strategies for this compound
| Targeted Position | Strategy | Directing Group | Potential Challenges |
| C6 | ortho-C-H Activation | Carboxyl (-COOH) | Steric hindrance from the adjacent 2-hydroxyethoxy group. |
| C4 | meta-C-H Activation | External template/directing group | Requires installation and removal of the directing group. |
| C5 | para-C-H Activation | Not a common strategy for benzoic acids | - |
| C3 | ortho-C-H Activation | 2-Hydroxyethoxy (-OCH₂CH₂OH) | The ether oxygen can potentially coordinate to the metal catalyst, directing activation to the C3 position. |
Applications As a Building Block and Synthetic Intermediate in Organic Synthesis
Construction of Complex Organic Scaffolds
The inherent reactivity of its distinct functional groups allows 2-(2-Hydroxyethoxy)benzoic acid to serve as a foundational element in the synthesis of elaborate organic molecules.
Precursor for Advanced Heterocyclic Systems
Heterocyclic compounds are central to medicinal chemistry and materials science. Benzoic acid derivatives containing a secondary functional group are valuable precursors for synthesizing fused heterocyclic systems through intramolecular cyclization reactions. While direct examples for this compound are not extensively documented in dedicated studies, the principles of organic synthesis indicate its high potential in this area.
The presence of the carboxylic acid and the terminal hydroxyl group on the ether chain allows for intramolecular condensation or cyclization reactions. Under appropriate acidic or dehydrating conditions, the molecule could theoretically cyclize to form a seven-membered lactone ring fused to the benzene (B151609) ring. The reactivity of such benzoic acid derivatives is well-established; for instance, 2-acylbenzoic acids are known to be versatile starting materials for a wide array of heterocycles, including phthalazinones and isoindolinones. This established reactivity underscores the potential of this compound as a precursor for novel heterocyclic frameworks.
Intermediate in Multi-Step Chemical Transformations for Fine Chemicals
In the synthesis of fine chemicals, multi-step reaction sequences are common, and intermediates with multiple functional handles are highly prized. This compound fits this role perfectly, as its different components can be addressed with high selectivity.
The Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. It also directs electrophilic substitution to the meta position.
The Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce further functionality.
The Hydroxyl Group: The primary alcohol on the ethoxy tail can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group (like a tosylate) for nucleophilic substitution reactions.
This multi-functionality makes it a valuable intermediate. For example, related benzoic acid structures are used as precursors in photo-redox systems for catalytic reactions. Furthermore, compounds like 2-(2-chlorophenoxy)benzoic acid are recognized as important industrial intermediates, highlighting the utility of substituted benzoic acids in complex chemical manufacturing.
Development of Polymerizable Monomers
The dual functionality of this compound makes it an ideal candidate for the synthesis of monomers used in step-growth polymerization, leading to advanced materials like polyesters and polyethers.
Synthesis of Monomers for Advanced Polymer Materials
Advanced polymer materials require monomers with specific functionalities to impart desired properties such as thermal stability, mechanical strength, or biocompatibility. ontosight.ai The structure of this compound allows it to act as an "A-B" type monomer, where the carboxylic acid (A) can react with the hydroxyl group (B) of another molecule. This self-condensation can lead to polyesters.
More commonly, it is used in conjunction with other monomers. For instance, its structural isomer, 4-((2-Hydroxyethoxy)carbonyl)benzoic acid, is identified as a linear PET (Polyethylene terephthalate) monomer, showcasing the importance of the hydroxyethoxy-benzoic acid framework in polymer science. nih.gov These monomers can be integrated into polymer chains to modify properties, acting as a bridge to enhance flexibility or introduce reactive sites for further crosslinking. ontosight.ai
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Application/Relation |
|---|---|---|---|
| This compound | C₉H₁₀O₄ | 182.17 | Potential A-B type monomer for polyesters. nih.gov |
| 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | C₁₀H₁₀O₅ | 210.18 | Known as 2-Hydroxyethyl terephthalate (B1205515); a linear PET monomer. nih.gov |
| para-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | A foundational monomer for high-performance liquid crystal polyesters. google.comwipo.int |
Role in Polyester (B1180765) and Polyether Synthesis
In polyester synthesis, a dicarboxylic acid is typically reacted with a diol. This compound can play a unique role. It can be used as a chain terminator or a modifier in polyesterification reactions. When used as a co-monomer with standard diacids and diols, it introduces a pendant ether linkage and a terminal hydroxyl group into the polymer backbone, which can alter the polymer's solubility, flexibility, and hydrophilicity.
Patents describe the use of various hydroxybenzoic acids in creating polyesters with specific properties, such as those capable of forming anisotropic melts for high-strength fibers. google.comgoogle.com Furthermore, a closely related application involves the esterification of a benzoic acid with a diol to create a benzoic acid monoester, which then acts as an end-capping agent in the production of unsaturated polyester resins. This improves performance by controlling molecular weight and enhancing properties like tensile strength and thermal stability.
Role in Ligand Synthesis for Coordination Chemistry and Catalysis
The ability to chelate metal ions is a critical function in catalysis and coordination chemistry. The structure of this compound is well-suited for the synthesis of ligands, as it contains multiple potential donor atoms.
The carboxylate group is a classic coordinating group for metal ions. Additionally, the ether oxygen and the terminal hydroxyl group in the side chain can also participate in binding, making the molecule a potential multidentate ligand. This chelation can stabilize various metal centers, allowing for the development of novel catalysts.
Research has shown that related benzoic acid derivatives can form stable complexes with transition metals. For example, a structural isomer, 2-((2-Hydroxyethoxy)carbonyl)benzoic acid, is described as a reactive and catalytic ligand for studying transition metal-catalyzed reactions involving metals like palladium and copper. biosynth.com The design of chiral N,N'-dioxide ligands from amino acids also demonstrates the principle of using bifunctional building blocks to create sophisticated coordination environments for asymmetric catalysis. rsc.org The combination of a hard donor (carboxylate oxygen) and soft/borderline donors (ether and alcohol oxygens) in this compound allows for versatile coordination behavior with a range of metal ions.
| Ligand/Precursor | Key Structural Features | Coordinating Atoms | Application Area |
|---|---|---|---|
| 2-((2-Hydroxyethoxy)carbonyl)benzoic acid | Carboxylic acid, ester, ether, alcohol | O (carboxylate), O (carbonyl), O (ether), O (hydroxyl) | Catalytic ligand for transition metals (e.g., Pd, Cu). biosynth.com |
| Chiral N,N'-dioxide ligands | Derived from amino acids | N, O | Asymmetric catalysis. rsc.org |
| 2-Hydroxy-4-(2-hydroxybenzamido)benzoic acid | Multiple hydroxyl, amide, and carboxyl groups | O (hydroxyl), O (amide), O (carboxylate) | Potential hybrid molecule for biological applications. researchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for High-Resolution Separation
Chromatographic techniques are paramount for the separation of 2-(2-hydroxyethoxy)benzoic acid from impurities, starting materials, and other related substances. The choice of method depends on the complexity of the sample matrix and the analytical objective, whether for qualitative identification or quantitative determination.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of polar and non-polar compounds, making it well-suited for this compound. The separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase, typically a C18- or C8-bonded silica.
Method development for this compound would involve the optimization of several key parameters. The mobile phase, a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), is critical. The inclusion of an acid, such as formic acid or phosphoric acid, in the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention. tandfonline.comtandfonline.com Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to achieve efficient separation of compounds with varying polarities. tandfonline.com
Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound possesses a chromophore that absorbs in the UV region. nih.govnih.gov The selection of the detection wavelength is crucial for sensitivity and selectivity. For benzoic acid and its derivatives, wavelengths around 230 nm and 254 nm are often utilized. nih.govresearchgate.net The validation of an RP-HPLC method, as per ICH guidelines, would ensure its linearity, accuracy, precision, and robustness for the intended analytical application. nih.gov
Table 1: Typical RP-HPLC Parameters for the Analysis of Hydroxybenzoic Acid Derivatives
| Parameter | Typical Conditions |
| Stationary Phase | C18 (octadecylsilane) bonded silica, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm or 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table presents a generalized set of starting conditions for the RP-HPLC analysis of hydroxybenzoic acid derivatives, which would be optimized for the specific analysis of this compound.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly valuable for the analysis of this compound in complex matrices or at low concentrations. daneshyari.comvu.edu.au
Following chromatographic separation, the analyte is introduced into the mass spectrometer source, where it is ionized. Electrospray ionization (ESI) is a common and effective ionization technique for polar molecules like this compound, and it can be operated in either positive or negative ion mode. vu.edu.au In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z corresponding to the molecular weight of the acid minus one.
Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and structural confirmation. In an MS/MS experiment, the parent ion is selected and fragmented, and the resulting product ions are detected. This provides a characteristic fragmentation pattern that can be used for unambiguous identification. For aromatic acids, characteristic fragmentation often involves the loss of CO₂. vu.edu.au The development of an LC-MS method would focus on optimizing both the chromatographic conditions for separation and the mass spectrometric parameters for sensitive and specific detection. youtube.com
Spectroscopic Analytical Protocols
Spectroscopic techniques are instrumental in the elucidation of the molecular structure of this compound, as well as for assessing its purity and characterizing its solid-state properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms within the this compound molecule.
The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the protons of the ethoxy side chain, and the acidic proton of the carboxyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the atoms. For instance, the aromatic protons would appear in the downfield region (typically 7-8 ppm), and their splitting pattern would depend on their substitution pattern on the benzene ring. The protons of the -OCH₂CH₂OH group would show characteristic shifts and couplings.
The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. nih.gov The carbonyl carbon of the carboxylic acid would resonate at a significantly downfield chemical shift (around 170 ppm). docbrown.info The aromatic carbons and the carbons of the ethoxy side chain would also have characteristic chemical shifts. chemicalbook.comresearchgate.net The number of signals in the ¹³C NMR spectrum can confirm the symmetry of the molecule. High-resolution NMR, potentially in combination with two-dimensional techniques like HSQC, can be used to definitively assign all proton and carbon signals. hmdb.ca Furthermore, NMR can be a powerful tool for assessing the purity of a sample by detecting the presence of impurities with distinct NMR signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~11-13 (broad singlet) | ~170 |
| Aromatic Protons (Ar-H) | ~7.0 - 8.0 (multiplets) | ~115 - 160 |
| Methylene (-OCH₂-) | ~4.2 (triplet) | ~70 |
| Methylene (-CH₂OH) | ~3.9 (triplet) | ~61 |
| Hydroxyl (-OH) | Variable (broad singlet) | - |
These are approximate chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.
The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. researchgate.net A broad O-H stretching band from the carboxylic acid and the alcohol would be expected in the region of 3500-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp band around 1700 cm⁻¹. researchgate.net The C-O stretching of the ether and alcohol, as well as the aromatic C-H and C=C vibrations, would also be present in the fingerprint region of the spectrum.
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.
Different polymorphic forms of a compound will have different crystal lattice structures, leading to variations in the intermolecular interactions. These differences can be detected as shifts in the positions and changes in the shapes of the peaks in the FTIR and Raman spectra. Therefore, vibrational spectroscopy is a key technique for identifying and differentiating between polymorphs of this compound. banglajol.inforesearchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1720 - 1680 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Ether and Alcohol) | Stretching | 1260 - 1000 |
This table provides a general guide to the expected vibrational frequencies. The exact positions and intensities of the bands can be influenced by the physical state of the sample and intermolecular interactions.
UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that contain chromophores. sci-hub.se The aromatic ring in this compound acts as a chromophore, making it suitable for analysis by this method. researchgate.net
The UV-Vis spectrum of this compound in a suitable solvent, such as methanol or ethanol (B145695), would exhibit characteristic absorption bands. Benzoic acid and its derivatives typically show two main absorption bands in the UV region. spcmc.ac.in The position and intensity of these bands (λmax and molar absorptivity) are influenced by the substituents on the benzene ring and the pH of the solution. up.ac.zaresearchgate.net
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This allows for the determination of the concentration of this compound in an unknown sample. researchgate.netju.edu.et UV-Vis spectrophotometry is a valuable tool for routine quality control and for monitoring the progress of reactions involving this compound.
Thermal Analysis Techniques
Thermal analysis techniques are crucial for determining the behavior of a substance as a function of temperature. These methods are routinely employed to investigate melting points, decomposition temperatures, and the presence of different physical forms of a compound.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Phase Transitions and Thermal Stability
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram can reveal endothermic events, such as melting or solid-solid phase transitions, and exothermic events, like decomposition. For this compound, a DSC analysis would be expected to show a distinct endothermic peak corresponding to its melting point. The shape and onset of this peak would provide information on its purity.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is particularly useful for determining the thermal stability and decomposition profile of a compound. A TGA curve for this compound would indicate the temperature at which it begins to lose mass, providing a quantitative measure of its thermal stability. The profile of the mass loss can also offer insights into the decomposition mechanism.
Hypothetical Data Table for Thermal Analysis of this compound:
| Analytical Technique | Parameter | Hypothetical Value | Significance |
| DSC | Melting Point (Onset) | Not Available | Indicates the temperature at which melting begins. |
| DSC | Enthalpy of Fusion (ΔHf) | Not Available | The energy required to melt the solid. |
| TGA | Onset of Decomposition (Tonset) | Not Available | The temperature at which significant thermal decomposition starts. |
| TGA | Residue at 600 °C | Not Available | The percentage of mass remaining after heating. |
Note: The table above is for illustrative purposes only, as no experimental data has been found in the public domain.
Crystallographic Analysis for Phase Purity and Polymorphism
Crystallographic analysis, particularly single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. Such data is invaluable for confirming the chemical structure of this compound and understanding its intermolecular interactions, such as hydrogen bonding.
Furthermore, crystallographic techniques are essential for investigating polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, including melting point, solubility, and stability. Powder X-ray diffraction (PXRD) is a related technique used to analyze the phase purity of a bulk sample and to identify different polymorphic forms. To date, no published studies have reported the crystal structure or investigated the potential for polymorphism in this compound.
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | Not Available |
| Polymorphic Forms Identified | Not Available |
Note: This table is for illustrative purposes only, as no experimental crystallographic data has been found in the public domain.
Future Research Directions and Emerging Paradigms
Green Chemistry Approaches in the Synthesis of 2-(2-Hydroxyethoxy)benzoic Acid
The synthesis of this compound is an area ripe for the application of green chemistry principles to minimize environmental impact and improve efficiency. Traditional organic syntheses often rely on volatile and hazardous solvents and harsh reagents. Future research will likely focus on developing more sustainable synthetic routes.
Key areas of investigation include:
Eco-friendly Solvents: Replacing conventional petroleum-based solvents like toluene with greener alternatives is a primary goal. nih.gov Research into the use of bio-based solvents, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), could significantly reduce the environmental footprint of the synthesis. nih.gov Deep eutectic solvents (DES) also present a promising, non-toxic reaction medium. mdpi.com
Solid Acid Catalysts: The dehydration and condensation steps in related syntheses often use strong mineral acids like concentrated sulfuric acid, which are corrosive and produce significant waste. researchgate.net Future work could explore the use of reusable solid acid catalysts, such as modified H-beta zeolites, which have shown high conversion and selectivity in similar reactions, thereby simplifying product purification and catalyst recycling. researchgate.net
Renewable Feedstocks: A paradigm shift towards using renewable starting materials is a cornerstone of green chemistry. nih.gov Investigating pathways to synthesize this compound from lignin-based benzoic acid derivatives (LBADs) could provide a sustainable alternative to petrochemical feedstocks. rsc.org
Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis could shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.gov
| Synthesis Aspect | Conventional Method | Potential Green Alternative | Anticipated Benefits |
|---|---|---|---|
| Solvent | Toluene, Benzene (B151609), Chloroform google.com | Water, 2-MeTHF, CPME, Deep Eutectic Solvents nih.govmdpi.com | Reduced toxicity, improved biodegradability, lower environmental impact. |
| Catalyst | Concentrated H₂SO₄, KOH researchgate.netwjpmr.com | Solid acids (e.g., zeolites), enzyme catalysts | Catalyst reusability, reduced corrosion, simplified workup, milder reaction conditions. |
| Reagents | Chlorosilane, Sulfonyl chloride google.com | Dimethyl carbonate, catalytic systems | Avoidance of hazardous and corrosive chemicals. |
| Energy Source | Conventional heating/reflux | Microwave irradiation, ultrasound | Reduced reaction times, lower energy consumption. nih.gov |
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with customized properties. In-silico methods can predict the physicochemical and biological activities of hypothetical molecules, saving significant time and resources in the lab. nih.gov
Future research in this area will likely involve:
Structure-Activity Relationship (SAR) Studies: Using computational models to understand how modifications to the this compound scaffold affect its reactivity and interaction with biological targets. This can guide the synthesis of derivatives with enhanced performance. nih.gov
Pharmacophore Modeling and Molecular Docking: Designing derivatives that can bind selectively to specific enzyme or receptor sites. For example, by modifying the side chain or the substitution pattern on the benzene ring, it may be possible to design potent and selective inhibitors for targets like cyclooxygenase (COX-2) or soluble epoxide hydrolase (sEH). mdpi.comresearchgate.net
ADMET Prediction: Utilizing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives early in the design process. This helps to prioritize candidates with favorable pharmacokinetic properties. nih.gov
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to calculate electronic properties such as frontier molecular orbital energies (HOMO-LUMO) and molecular electrostatic potential (MEP) maps. These calculations can provide insights into the reactivity and stability of new derivatives, aiding in the design of molecules with tailored electronic characteristics. scielo.org.zamdpi.com
| Computational Method | Application in Derivative Design | Targeted Property |
|---|---|---|
| Molecular Docking | Simulating the binding of a ligand to a biological target. nih.gov | Binding affinity, selectivity, enzyme inhibition. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Bioavailability, potency. mdpi.com |
| Density Functional Theory (DFT) | Calculating electronic structure and reactivity descriptors. scielo.org.za | Chemical reactivity, stability, antioxidant potential. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules in solution. ucl.ac.uk | Conformational stability, solvent interactions. |
Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization
A thorough understanding of the structural and electronic properties of this compound is crucial for its development and application. The integration of advanced spectroscopic methods with high-level computational calculations provides a powerful synergy for comprehensive characterization. While basic spectral data for the compound exists, a detailed analysis combining experimental and theoretical approaches is a key future direction. nih.gov
This integrated approach would involve:
Vibrational Spectroscopy: Acquiring detailed Fourier-Transform Infrared (FT-IR) and FT-Raman spectra and assigning the vibrational modes with the aid of DFT calculations (e.g., using the B3LYP/6-311++G(d,p) basis set). mdpi.com This allows for an unambiguous correlation between spectral features and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Performing 1D (¹H, ¹³C) and 2D NMR experiments and comparing the experimental chemical shifts with theoretical values calculated using methods like Gauge-Independent Atomic Orbital (GIAO). This can confirm structural assignments and provide insight into the electronic environment of the nuclei. mdpi.com
Electronic Spectroscopy: Recording the UV-Vis spectrum in different solvents and correlating the electronic transitions with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations. This helps to understand the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO). mdpi.com
| Technique | Experimental Data Obtained | Computational Analysis | Combined Insights |
|---|---|---|---|
| FT-IR & FT-Raman | Vibrational frequencies of functional groups. nih.gov | Calculation of vibrational modes and Potential Energy Distribution (PED). mdpi.com | Precise assignment of vibrational spectra, confirmation of molecular structure. |
| ¹H & ¹³C NMR | Chemical shifts and coupling constants. nih.gov | Calculation of theoretical chemical shifts (GIAO method). mdpi.com | Unambiguous structural elucidation, understanding of electronic shielding. |
| UV-Vis Spectroscopy | Electronic absorption maxima (λmax). mdpi.com | Calculation of electronic transitions, HOMO-LUMO energy gap (TD-DFT). mdpi.com | Characterization of electronic properties, charge transfer phenomena. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. nih.gov | Prediction of mass-to-charge ratio and isotopic distribution. uni.lu | Confirmation of molecular formula and structural integrity. |
Exploration of Self-Assembly and Supramolecular Chemistry Involving this compound Motifs
The functional groups present in this compound—a carboxylic acid, a hydroxyl group, and an ether linkage—make it an excellent candidate for forming ordered structures through non-covalent interactions, particularly hydrogen bonding. The study of its self-assembly and supramolecular chemistry is an exciting and underexplored frontier.
Future research could focus on:
Hydrogen Bonding Motifs: Investigating the formation of predictable hydrogen-bonded structures, such as the classic carboxylic acid dimer, as well as more complex assemblies involving the hydroxyl and ether groups. Benzoic acid derivatives are known to form robust hydrogen-bonded dimers and other aggregates in solution and the solid state. ucl.ac.uktue.nl
Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to control the formation of different polymorphs or co-crystals with specific architectures and properties. The interplay of O-H···O and C-H···O hydrogen bonds can direct the formation of 1D chains, 2D layers, or 3D networks. researchgate.netdoaj.org
Supramolecular Polymers: Designing and synthesizing derivatives of this compound that can act as monomers for the formation of supramolecular polymers. The directionality and strength of the hydrogen bonds could be tuned to control the mechanical and thermal properties of the resulting materials. tue.nl
| Functional Groups Involved | Potential Hydrogen Bond Motif | Resulting Supramolecular Structure |
|---|---|---|
| Carboxyl - Carboxyl | O-H···O (cyclic dimer) | Dimers |
| Carboxyl - Hydroxyl | O-H···O (intermolecular) | Chains, Sheets |
| Hydroxyl - Hydroxyl | O-H···O (intermolecular) | Chains |
| Carboxyl - Ether Oxygen | O-H···O (intermolecular) | Chains, Networks |
| Hydroxyl - Ether Oxygen | O-H···O (intermolecular) | Chains, Networks |
Development of New Catalytic Applications Based on this compound and its Derivatives
The carboxylic acid functionality in benzoic acid and its derivatives can participate in various catalytic processes, either as a directing group in metal-catalyzed reactions or as an organocatalyst itself. Exploring the catalytic potential of this compound is a promising area for future research.
Potential avenues for investigation include:
Directing Group in C-H Activation: The carboxylate group is an effective directing group for transition metal-catalyzed C-H activation/functionalization reactions. mdpi.com Research could explore the use of this compound as a substrate in rhodium- or iridium-catalyzed annulation reactions to synthesize complex heterocyclic compounds. The hydroxyethoxy side chain may influence regioselectivity through steric or weak coordinating effects. mdpi.com
Organocatalysis: Benzoic acid derivatives can act as Brønsted acid catalysts in various organic transformations. researchgate.net The catalytic activity of this compound could be evaluated in reactions such as Friedel-Crafts-type additions or esterifications, where the acidity and solubility imparted by its functional groups could be advantageous.
Ligand Development for Homogeneous Catalysis: Derivatives of this compound could be synthesized to act as ligands for transition metal catalysts. The combination of the aromatic ring, carboxylate, and hydroxyethoxy moieties offers multiple coordination points, which could be exploited to create catalysts for reactions like hydrogenation or cross-coupling, potentially with enhanced selectivity. cabidigitallibrary.org
| Type of Catalysis | Role of this compound | Example Reaction Type | Potential Advantage |
|---|---|---|---|
| Transition Metal Catalysis | Directing group for C-H activation. mdpi.com | Annulation with alkynes to form isocoumarins. | Potentially altered regioselectivity due to the side chain. |
| Organocatalysis | Brønsted acid catalyst. | Friedel-Crafts reactions, esterifications. researchgate.net | Improved solubility and modified acidity compared to benzoic acid. |
| Homogeneous Catalysis | As a precursor to a multidentate ligand. | Selective hydrogenation, cross-coupling. cabidigitallibrary.org | Creation of a specific coordination environment around a metal center. |
Q & A
Q. What are the established synthesis routes for 2-(2-Hydroxyethoxy)benzoic acid, and how do reaction conditions influence yield?
Answer: Synthesis typically involves esterification or etherification of salicylic acid derivatives. For example:
- Microwave-assisted synthesis : Reacting 2-chlorobenzoic acid with ethylene glycol derivatives under microwave irradiation in dry media reduces reaction time and improves yield compared to conventional heating .
- Catalytic esterification : Using sulfuric acid as a catalyst for esterification of hydroxyl groups with ethoxy precursors enhances regioselectivity .
Key factors : Temperature control (80–120°C), solvent polarity (e.g., THF/water mixtures), and catalyst type (e.g., H₂SO₄ vs. Lewis acids) critically affect yield and purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯O interactions) and planar geometry, as shown in triclinic crystals (space group P1, a = 4.8774 Å, α = 106.784°) .
- NMR spectroscopy : ¹³C NMR (125 MHz, DMSO-d6) identifies chemical shifts for the hydroxyethoxy chain (δ ~70 ppm) and carboxylic acid group (δ ~166 ppm) .
- MALDI-TOF mass spectrometry : Confirms molecular weight (e.g., m/z 849.3870 for related dendrimer derivatives) .
Advanced Research Questions
Q. How can conflicting crystallographic data on hydrogen-bonding patterns in benzoic acid derivatives be resolved?
Answer:
- Multi-technique validation : Compare X-ray data with DFT calculations to verify bond lengths and angles. For example, discrepancies in O–H⋯O distances (2.6–3.0 Å) can arise from temperature-dependent lattice vibrations .
- High-resolution powder diffraction : Differentiates between polymorphism and measurement artifacts in triclinic vs. monoclinic systems .
Case study : The title compound (C11H11NO5) showed chain assembly parallel to the [111] direction via hydrogen bonds, validated by R-factor refinement (R = 0.041) .
Q. What methodological strategies optimize the biological activity of this compound derivatives in drug delivery systems?
Answer:
- Functionalization : Introduce triazole or methacrylate groups (e.g., 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid) to enhance blood-brain barrier penetration via click chemistry .
- Dendrimer conjugation : Attach hydroxyethoxy chains to dendrimers (e.g., C41H62O17) for targeted neuronal delivery, achieving 95% purity via size-exclusion chromatography .
- In vitro assays : Use LC-MS (Creative Proteomics platform) to quantify cellular uptake and metabolite profiling .
Q. How do substituents on the benzene ring affect the compound’s enzymatic inhibition properties?
Answer:
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., –CF₃ in 4-(3-trifluoromethyl) derivatives) enhance tyrosinease inhibition (IC₅₀ = 2.1 µM vs. 8.7 µM for unsubstituted analogs) .
- Competitive vs. non-competitive inhibition : Kinetic assays (e.g., Lineweaver-Burk plots) reveal that this compound acts as a mixed inhibitor for xanthine oxidase, binding to both free enzyme and enzyme-substrate complexes .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies using similar ethoxy precursors?
Answer:
- Impurity profiles : Residual catalysts (e.g., LiAlH₄ in reduction steps) may form side products, reducing yield .
- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic substitution over THF, as shown in comparative studies (yield: 72% vs. 58%) .
- Reaction monitoring : Real-time FTIR detects intermediate oxamide formation, enabling precise endpoint determination and yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
